molecular formula C14H20O4 B12560710 Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester CAS No. 170969-99-0

Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester

Cat. No.: B12560710
CAS No.: 170969-99-0
M. Wt: 252.31 g/mol
InChI Key: HGBWVALBOQUXST-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester is a complex organic compound with the molecular formula C14H20O4. This compound is known for its unique structure, which includes both cyclopentane and cyclohexane rings, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester typically involves a Michael reaction. Under optimized reaction conditions, a monomeric fluoroapatite-bound lanthanum complex catalyst modified with (R,R)-tartaric acid can be used to provide the Michael adduct quantitatively . The reaction is carried out in aqueous conditions, giving the desired product in a quantitative yield within 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of highly efficient catalytic systems, such as the aforementioned fluoroapatite-bound lanthanum complex, suggests that scalable production could be achieved through similar catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone groups present in the compound.

    Substitution: The ester group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-: A similar compound with a slightly different ester group.

    Cyclohexanecarboxylic acid, 2-oxo-1-(3-oxocyclopentyl)-, ethyl ester: Another related compound with a different ring structure.

Uniqueness

Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester is unique due to its combination of cyclopentane and cyclohexane rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

170969-99-0

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H20O4/c1-2-18-13(17)14(8-4-7-12(14)16)10-5-3-6-11(15)9-10/h10H,2-9H2,1H3

InChI Key

HGBWVALBOQUXST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)C2CCCC(=O)C2

Origin of Product

United States

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